タウトマイシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tautomycin is a carboxylic ester.

Tautomycin is a natural product found in Streptomyces, Streptomyces griseochromogenes, and Streptomyces spiroverticillatus with data available.

科学的研究の応用

免疫抑制活性

タウトマイシンの近縁体であるタウトマイセチン(TMC)は、新規免疫抑制剤として同定されている . TMCは、広く使用されている免疫抑制薬であるシクロスポリンAの約100倍高いユニークな免疫抑制活性を示した . このことは、新規免疫抑制リード化合物としてのタウトマイシンの潜在的な応用を理解することを目標に、タウトマイシンに対する科学的な注目が高まっていることにつながっている .

タンパク質ホスファターゼの阻害

タウトマイシンは、タンパク質ホスファターゼ1および2Aを阻害することが判明している . それは、オカド酸よりも30倍弱いが、ヒトケラチノサイトにおいて、ケラチンペプチドの過剰リン酸化を誘導した .

抗真菌活性

タウトマイシンは、Sclerotinia sclerotiorumなどのいくつかの真菌に対して強い抗真菌活性を示している . これは、新規抗真菌薬の開発のための潜在的な候補となる。

非腫瘍促進活性

興味深いことに、タンパク質ホスファターゼの阻害剤であるにもかかわらず、タウトマイシンは腫瘍の増殖を促進しない . 実際、それはN-メチル-N'-ニトロ-N-ニトロソグアニジン(MNNG)で開始された腺胃における腫瘍発生を阻害することが判明している .

生合成とエンジニアリング

タウトマイシンの生合成とエンジニアリングは、広範囲にわたって研究されてきた . TMCポリケチド生合成遺伝子クラスターのクローニングとエンジニアリングにより、さまざまな生物活性を示すいくつかの誘導体が生成された

作用機序

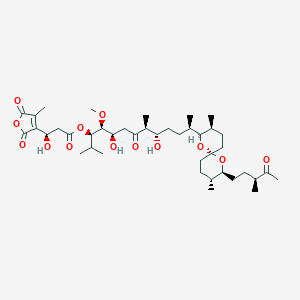

Tautomycin is a naturally occurring compound produced by the bacterium Streptomyces spiroverticillatus . It is a polyketide-based structure characterized by three hydroxyl groups, two ketones, a dialkylmaleic anhydride, an ester linkage, a spiroketal, and one methyl ether .

Target of Action

Tautomycin is a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A) . These enzymes are the most ubiquitous and abundant serine/threonine phosphatases in eukaryotic cells and play fundamental roles in the regulation of various cellular functions .

Mode of Action

Tautomycin interacts with its targets, PP1 and PP2A, inhibiting their activity . It demonstrates a slight preference for PP1 inhibition relative to PP2A inhibition . This interaction results in the hyperphosphorylation of certain proteins .

Biochemical Pathways

The inhibition of PP1 and PP2A by Tautomycin affects multiple biochemical pathways. For instance, it has been shown to suppress the activation of ERK, among three MAPK kinases (ERK, JNK, and p38), and also suppress the activation of Raf-1, resulting in the inactivation of the MEK-ERK pathway .

Pharmacokinetics (ADME Properties)

Like other drugs, its absorption, distribution, metabolism, and excretion would be influenced by various factors including its physicochemical properties, route of administration, and patient-specific factors .

Result of Action

The molecular and cellular effects of Tautomycin’s action include the alteration of protein phosphorylation states due to the inhibition of PP1 and PP2A. This can lead to changes in cellular signaling pathways, potentially impacting cell growth and division .

生化学分析

Biochemical Properties

Tautomycin is a potent inhibitor of protein phosphatases PP1 and PP2A . It demonstrates a slight preference for PP1 inhibition relative to PP2A inhibition . The interaction of Tautomycin with these enzymes plays a crucial role in its biochemical activity.

Cellular Effects

In cellular contexts, Tautomycin has been shown to influence various types of cells and cellular processes. For instance, it has been found to decrease neuroendocrine markers, suppress hormonal secretion, and inhibit growth through apoptosis in medullary thyroid cancer (MTC) cells .

Molecular Mechanism

The molecular mechanism of Tautomycin’s action involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Specifically, it inhibits the protein phosphatases PP1 and PP2A, which are crucial regulators of multiple cellular processes .

生物活性

The compound of interest, [(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate , is a complex organic molecule with potential biological activities that merit detailed exploration. This article synthesizes current research findings on its biological activity, including mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound features multiple chiral centers and functional groups that contribute to its biological activity. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs possess significant antibacterial and antifungal properties. For instance, derivatives of dioxaspiro compounds have demonstrated efficacy against various pathogens by disrupting cell wall synthesis or function .

- Anti-inflammatory Effects : The presence of hydroxyl and methoxy groups may enhance the compound's ability to modulate inflammatory pathways. Natural products with similar structures have been noted to inhibit pro-inflammatory cytokines and reduce leukocyte adhesion .

- Antioxidant Properties : The dioxofuran moiety is known for its antioxidant capabilities, which can protect cells from oxidative stress—a factor in many chronic diseases .

The biological effects of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial resistance.

- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial for cellular responses to stress and inflammation .

Case Study 1: Antibacterial Activity

A study investigating derivatives of dioxaspiro compounds demonstrated significant antibacterial activity against Staphylococcus aureus. The minimal inhibitory concentration (MIC) was found to be as low as 10 µg/mL, indicating potent activity .

Case Study 2: Anti-inflammatory Action

In vitro studies on endothelial cells treated with TNF-alpha showed that compounds similar to our target inhibited the expression of adhesion molecules like ICAM-1 and VCAM-1. This suggests a potential application in treating inflammatory diseases .

Data Tables

特性

CAS番号 |

109946-35-2 |

|---|---|

分子式 |

C41H66O13 |

分子量 |

767.0 g/mol |

IUPAC名 |

[(3R,4R,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |

InChI |

InChI=1S/C41H66O13/c1-21(2)36(51-34(47)20-31(45)35-27(8)39(48)52-40(35)49)38(50-10)32(46)19-30(44)26(7)29(43)13-11-24(5)37-25(6)16-18-41(54-37)17-15-23(4)33(53-41)14-12-22(3)28(9)42/h21-26,29,31-33,36-38,43,45-46H,11-20H2,1-10H3/t22-,23+,24+,25-,26-,29-,31+,32+,33-,36+,37-,38+,41+/m0/s1 |

InChIキー |

RFCWHQNNCOJYTR-IRCAEPKSSA-N |

SMILES |

CC1CCC2(CCC(C(O2)C(C)CCC(C(C)C(=O)CC(C(C(C(C)C)OC(=O)CC(C3=C(C(=O)OC3=O)C)O)OC)O)O)C)OC1CCC(C)C(=O)C |

異性体SMILES |

C[C@@H]1CC[C@@]2(CC[C@@H]([C@@H](O2)[C@H](C)CC[C@@H]([C@H](C)C(=O)C[C@H]([C@H]([C@@H](C(C)C)OC(=O)C[C@H](C3=C(C(=O)OC3=O)C)O)OC)O)O)C)O[C@H]1CC[C@H](C)C(=O)C |

正規SMILES |

CC1CCC2(CCC(C(O2)C(C)CCC(C(C)C(=O)CC(C(C(C(C)C)OC(=O)CC(C3=C(C(=O)OC3=O)C)O)OC)O)O)C)OC1CCC(C)C(=O)C |

ピクトグラム |

Acute Toxic |

同義語 |

tautomycin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。